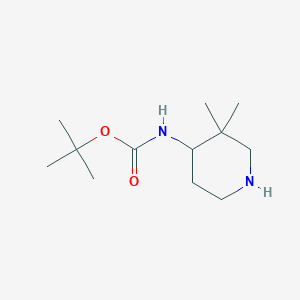

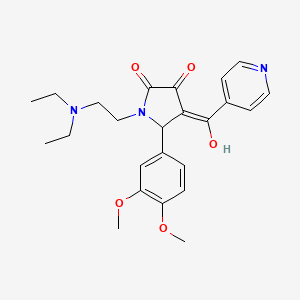

methanone dihydrochloride CAS No. 1349719-00-1](/img/structure/B2844807.png)

[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a small molecule . It belongs to the class of organic compounds known as phenylpiperidines, which are compounds containing a phenylpiperidine skeleton, consisting of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, and it’s part of the phenylpiperidines class of organic compounds . These compounds contain a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to create substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety is often incorporated into drug candidates due to its favorable pharmacokinetic properties and interactions with biological targets.

Anti-Tubercular Activity

Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds hold promise as potential agents in the fight against tuberculosis.

Protein Kinase Inhibitors

Researchers have explored the synthesis of (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone derivatives as potential protein kinase inhibitors. These compounds are part of ongoing studies aimed at discovering new heteroaromatic molecules with inhibitory potency against protein kinases .

Anticancer Agents

Certain piperidine derivatives exhibit promising anticancer properties. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These compounds hold potential for cancer therapy.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various proteins and receptors, influencing their function and leading to a range of biological effects .

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in their function . The specific nature of these interactions and the resulting changes are subject to ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propiedades

IUPAC Name |

[4-(aminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-8-10-3-6-15(7-4-10)12(16)11-2-1-5-14-9-11;;/h1-2,5,9-10H,3-4,6-8,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMSOVSHUOJHSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN)C(=O)C2=CN=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Aminomethyl)piperidin-1-yl](pyridin-3-yl)methanone dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2844733.png)

![methyl 1-[4-(1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2844736.png)

![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2844738.png)

![2,4-dichloro-N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2844739.png)

![3-[3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2844744.png)

![2-[(4,6-Dimethylpyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2844747.png)